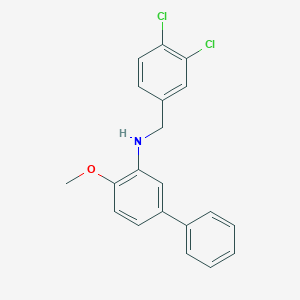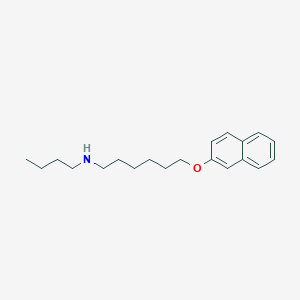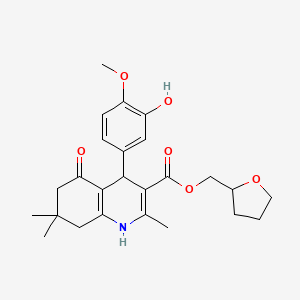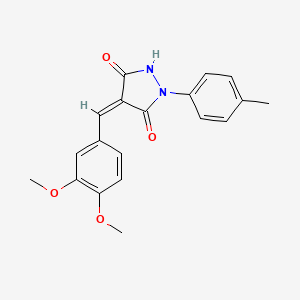
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine, also known as CMX-2043, is a small molecule therapeutic agent that has shown potential in treating various diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. It has also been shown to inhibit the nuclear factor-kappa B (NF-kB) pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the study of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative diseases, and metabolic disorders. Another direction is to investigate its safety and efficacy in humans. Additionally, future studies could focus on developing new synthesis methods for (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine that improve its solubility and bioavailability. Finally, future studies could investigate the potential use of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine involves a multi-step process that requires several chemical reactions. The starting materials for the synthesis are 3,4-dichlorobenzylamine and 4-methoxy-3-biphenylamine. The two compounds are first reacted with each other using palladium-catalyzed cross-coupling reaction to form the desired product, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, (3,4-dichlorobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating cardiovascular diseases, neurodegenerative diseases, and metabolic disorders.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-24-20-10-8-16(15-5-3-2-4-6-15)12-19(20)23-13-14-7-9-17(21)18(22)11-14/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZDESVYVYTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorobenzyl)(4-methoxy-3-biphenylyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)

![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)